molecular formula C13H13N3O3S B2411545 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448062-64-3

6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2411545
CAS RN: 1448062-64-3
M. Wt: 291.33
InChI Key: SBBDGJPHOLGOEE-UHFFFAOYSA-N
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Description

The compound “6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the use of substituted 3-aminopyridines, which undergo diazotation followed by substitution of diazo groups with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . Another method involves the synthesis of novel triazole-pyrimidine-based compounds .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. For instance, they have been found to exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimidine derivatives is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have promising neuroprotective and anti-inflammatory properties .

Future Directions

Pyrimidines and their derivatives have been the focus of ongoing research due to their wide range of biological activities. Future research could focus on the design of novel pyrimidine compounds with enhanced anticancer potential . Additionally, the development of novel anti-TROP2 ADCs for the treatment of patients with advanced NSCLC is a promising future direction .

properties

IUPAC Name

6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-11-3-2-4-12(5-11)20(17,18)16-7-10-6-14-9-15-13(10)8-16/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDGJPHOLGOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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